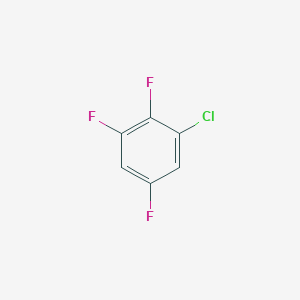

1-Chloro-2,3,5-trifluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJWCEIHPFJKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303348 | |

| Record name | 1-Chloro-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-77-3 | |

| Record name | 1-Chloro-2,3,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1 Chloro 2,3,5 Trifluorobenzene

Detailed, experimentally verified physicochemical data for 1-Chloro-2,3,5-trifluorobenzene is not widely reported. However, based on supplier information and data for its isomers, we can compile the following table.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₂ClF₃ | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 2367-77-3 | fluorochem.co.uk |

| Molecular Weight | 166.53 g/mol | chlorobenzene.ltd |

| Appearance | Colorless to light yellow liquid (Predicted) | chlorobenzene.ltd |

| Boiling Point | ~107-109 °C (Value for isomer 2-Chloro-1,3,5-trifluorobenzene) | chlorobenzene.ltd |

| Density | ~1.427 g/cm³ (Value for isomer 2-Chloro-1,3,5-trifluorobenzene) | chlorobenzene.ltd |

Note: Some data points are for an isomeric compound and are provided for estimation purposes due to a lack of specific data for this compound.

Synthesis and Reactivity

A plausible method for its synthesis is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a variety of substituents, including chlorine. organic-chemistry.org This reaction would likely start from 2,4,6-trifluoroaniline (B1293507) . sigmaaldrich.comsigmaaldrich.com The synthesis would proceed via two main steps:

Diazotization: 2,4,6-trifluoroaniline would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. google.com

Substitution: The resulting diazonium salt would then be treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the final product. organic-chemistry.org

The reactivity of 1-Chloro-2,3,5-trifluorobenzene is predicted to be dominated by the strong electron-withdrawing nature of the three fluorine atoms and one chlorine atom. This would render the benzene (B151609) ring highly resistant to electrophilic attack. Conversely, the electron-deficient ring would be activated towards nucleophilic aromatic substitution . Research on similarly structured compounds, like 1,3,5-trifluorotrinitrobenzene, shows they are versatile intermediates that react with a range of nucleophiles. rsc.org It is reasonable to infer that this compound could serve as a precursor in which one or more of the fluorine atoms could be displaced by nucleophiles to generate more complex substituted aromatic compounds.

Applications in Chemical Research

While specific applications for 1-Chloro-2,3,5-trifluorobenzene are not well-documented, its isomers and related polyhalogenated aromatics are valuable as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com For example, the related compound 5-Chloro-2,3,4-trifluorobenzoic acid is a key intermediate for certain quinolone-3-carboxylic acid derivatives, which have antibacterial properties. researchgate.net Given this context, it is plausible that this compound could be explored as a building block for creating novel, biologically active molecules, although specific published examples remain to be found.

Conclusion

Regioselective Halogenation and Halogen Exchange Strategies

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex aromatic compounds. This section explores methods that leverage halogen exchange, direct chlorination, and diazonium salt chemistry to install chlorine and fluorine atoms at desired positions on the benzene (B151609) ring.

Fluorination of Polychlorinated Precursors (e.g., 1,3,5-Trichlorobenzene (B151690) to 1,3,5-Trifluorobenzene)

One of the most common and industrially significant methods for introducing fluorine into an aromatic ring is through a halogen exchange (Halex) reaction. This process typically involves substituting chlorine atoms with fluorine atoms using a fluoride (B91410) salt. The synthesis of 1,3,5-trifluorobenzene (B1201519) from 1,3,5-trichlorobenzene serves as an excellent model for this type of transformation. guidechem.comontosight.ai

The reaction is generally carried out using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427). chemicalbook.com To enhance the reactivity and solubility of the fluoride salt, phase-transfer catalysts are often employed. guidechem.com The efficiency of the exchange depends critically on the reaction temperature and the nature of the catalyst.

For instance, heating 1,3,5-trichlorobenzene with dry potassium fluoride in sulfolane at elevated temperatures (e.g., 220°C) can lead to the formation of 1,3,5-trifluorobenzene. chemicalbook.com The reaction proceeds stepwise, with difluorochlorobenzene often being observed as a significant intermediate by-product. chemicalbook.com

Table 1: Example Conditions for the Fluorination of 1,3,5-Trichlorobenzene

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature | Products | Yield | Reference |

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF) | CNC catalyst¹ | Sulfolane | 220°C | 1,3,5-Trifluorobenzene, 1,5-Dichloro-2,4-difluorobenzene | 74% (TFB) | chemicalbook.com |

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF) | Phase Transfer Catalyst | Not specified | Reflux | 1,3,5-Trifluorobenzene | Not specified | guidechem.com |

¹CNC catalyst: 1,3-dimethyl-2-(N',N',N",N"-tetramethylguanidino)-4,5-dihydro-3H-imidazolium chloride

Chlorination Approaches for Fluorinated Benzenes (e.g., Direct Chlorination of Trifluorobenzene Derivatives)

Introducing a chlorine atom onto a pre-fluorinated benzene ring requires different strategies. Direct chlorination can be effective, but controlling the position of the incoming chlorine atom can be challenging due to the activating or deactivating effects of the existing fluorine atoms.

A more controlled method involves the "denitrating chlorination" of a fluorinated aromatic nitro compound. googleapis.com In this process, a nitro-substituted polyfluorobenzene is treated with anhydrous chlorine gas at high temperatures. This reaction results in the replacement of the nitro group with a chlorine atom, providing a regioselective route to chloro-polyfluorobenzenes that might be difficult to access through direct chlorination of the parent polyfluorobenzene. googleapis.com

For example, a process for preparing 3,5-difluoroaniline (B1215098) involves a step where 5-chloro-2,4-difluoronitrobenzene is converted to 1,3-dichloro-4,6-difluorobenzene through denitrating chlorination. google.com This highlights how chlorination can be achieved on a fluorinated ring as part of a multi-step synthesis. google.com

Preparation via Diazonium Salt Intermediates (e.g., for related chlorodifluorobenzenes and trifluorobenzenes)

Diazonium salts are exceptionally versatile intermediates in aromatic chemistry, allowing for the introduction of a wide range of functional groups, including halogens, onto an aromatic ring. byjus.com These salts are prepared from primary aromatic amines (anilines) through a process called diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5°C). byjus.comlibretexts.org

For the synthesis of chlorodifluorobenzenes, a corresponding chlorofluoroaniline can be converted into its diazonium salt. The subsequent reaction, often a variation of the Sandmeyer or Balz-Schiemann reaction, introduces another halogen. The Balz-Schiemann reaction is particularly useful for introducing fluorine by heating a diazonium tetrafluoroborate (B81430) salt. quora.com For introducing chlorine, a Sandmeyer reaction using copper(I) chloride is typical.

A patented process describes the synthesis of 1-chloro-3,4-difluorobenzene (B1582247) starting from 4-chloro-2-fluoroaniline. googleapis.com The aniline (B41778) is first converted to the 4-chloro-2-fluorophenyl diazonium fluoborate salt. This salt is then isolated and thermally decomposed (pyrolyzed) to yield the desired 1-chloro-3,4-difluorobenzene. googleapis.com This method provides excellent regiocontrol, as the position of the new halogen is determined by the position of the amino group in the starting aniline.

Table 2: Synthesis of 1-Chloro-3,4-difluorobenzene via a Diazonium Salt

| Starting Material | Key Reagents | Intermediate | Reaction | Product | Yield | Reference |

| 4-Chloro-2-fluoroaniline | 1. NaNO₂/HBF₄2. Heat | 4-Chloro-2-fluorophenyl diazonium fluoborate | Diazotization followed by Pyrolysis | 1-Chloro-3,4-difluorobenzene | 58% | googleapis.com |

Functionalization Through Organometallic Reagents

Organometallic chemistry provides powerful tools for the selective functionalization of C-H bonds in polyfluoroarenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access.

Regiocontrolled Metalation of Polyfluoroarenes using Bimetallic Systems

Metalation, the replacement of a hydrogen atom with a metal, is a key step in many functionalization reactions. For polyfluoroarenes, the high acidity of the C-H bonds ortho to a fluorine atom allows for regioselective deprotonation. However, achieving selectivity among different C-H bonds can be challenging.

Bimetallic systems, which feature two different metals working in concert, have emerged as a sophisticated strategy to enhance reactivity and control regioselectivity. rsc.orgrsc.org In these systems, one metal can act as a directing group by coordinating to a fluorine atom, while the second, more reactive metal, performs the deprotonation at a specific nearby site. This synergistic effect, known as cooperative catalysis, allows for metalations that are not possible with single-metal reagents. rsc.orgcsic.es The precise combination of metals is crucial for the success of the reaction. rsc.org

Palladium-Catalyzed C-H Bond Functionalization and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. More recently, the direct functionalization of C-H bonds has become an increasingly important strategy, as it avoids the need to pre-functionalize the substrate (e.g., by creating an organometallic reagent or an aryl halide).

In the context of polyfluoroarenes, palladium catalysts can mediate the coupling of a C-H bond with various partners. nih.gov For example, research has shown that palladium-catalyzed C-H bond functionalization of a polyfluorobenzene ring can be used to synthesize complex molecules like heteroarylated polyfluorobiphenyls. nih.gov The catalytic cycle typically involves a palladium(0) species that is oxidized to palladium(II) during the C-H activation or oxidative addition step. youtube.com After a transmetalation step (if a coupling partner is used), a reductive elimination step forms the new C-C bond and regenerates the active palladium(0) catalyst. youtube.comyoutube.com

This approach allows for the selective arylation of polyfluorobenzenes. The higher reactivity of certain C-H bonds in the coupling partner can allow for sequential reactions, first functionalizing the partner and then the polyfluorobenzene ring, demonstrating a high level of control. nih.gov

Table 3: Example of Palladium-Catalyzed C-H Functionalization

| Substrate | Coupling Partner | Catalyst System | Key Transformation | Product Type | Reference |

| Bromopolyfluorobenzene | Heteroarene (e.g., Thiophene) | Pd(OAc)₂ | C-H Arylation | Polyfluoroaryl-heteroarene | nih.gov |

| Heteroarylated Polyfluorobenzene | Arene | Pd(OAc)₂ | C-H Arylation | Heteroarylated polyfluorobiphenyl | nih.gov |

Suzuki-Miyaura Cross-Coupling Applications for Substituted Benzenes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govnih.gov While the reaction is widely applied, its success with challenging substrates such as polychlorinated and polyfluorinated aromatic compounds is of significant interest for the synthesis of complex substituted benzenes.

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often necessitating more specialized palladium catalysts and reaction conditions. For electron-deficient aryl chlorides like this compound, the strong electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Research into the Suzuki-Miyaura coupling of related fluorinated compounds, such as pyridine-2-sulfonyl fluoride (PyFluor), with various hetero(aryl) boronic acids and esters has demonstrated the feasibility of such transformations. claremont.edu These reactions, often catalyzed by palladium complexes like Pd(dppf)Cl₂, can proceed under relatively mild conditions, sometimes enhanced by the presence of water, to yield 2-arylpyridines in modest to good yields. claremont.edu The electronic properties of the boronic acid also play a crucial role, with electron-rich boronic acids often showing higher reactivity. nih.gov

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not abundant, the principles derived from similar systems suggest its potential as a substrate for creating highly substituted trifluorobenzene derivatives. The reaction would likely require a robust palladium catalyst, possibly with bulky and electron-rich phosphine (B1218219) ligands, to facilitate the challenging C-Cl bond activation. The resulting biaryl products would be valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Base | Solvent | Temperature (°C) | Notes |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Used for coupling of PyFluor with boronic acids. claremont.edu |

| Polymer-supported Pd-NHC | Various | Various | Room Temp | Effective for aryltriazenes with arylboronic acids. nih.govnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic rings. youtube.com Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. This process is particularly relevant for highly halogenated and electron-deficient compounds like this compound.

The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway. In the first, and often rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as fluorine atoms, on the aromatic ring is crucial as they stabilize the negative charge of this intermediate, thereby facilitating the reaction. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the three fluorine atoms significantly activate the ring towards nucleophilic attack. The chlorine atom can act as the leaving group in these reactions. The high electronegativity of fluorine makes it a poor leaving group in many contexts, but in SNAr, its powerful inductive electron-withdrawing effect accelerates the initial nucleophilic attack, which is the slower step of the reaction.

The SNAr reaction is a powerful tool for the synthesis of a wide array of derivatized trifluorobenzenes from this compound. By reacting it with various nucleophiles, a range of functional groups can be introduced onto the trifluorobenzene core. For instance, reaction with alkoxides or phenoxides can yield aryl ethers, while reaction with amines can produce substituted anilines.

A particularly interesting application of SNAr on fluorinated benzenes is in the synthesis of precursors for nitrogen-containing heterocycles. Research has shown that electron-deficient fluoro- and chloroarenes can undergo N-arylation with indoles and carbazoles in the presence of a base like potassium hydroxide (B78521) in DMSO. chemistrysteps.com This provides a direct route to N-aryl heterocycles, which are important structural motifs in many biologically active compounds.

While the direct synthesis of Boron-Nitrogen (BN)-heteroarenes from this compound via a one-step SNAr reaction is not commonly reported, the derivatized trifluorobenzenes obtained from SNAr can serve as versatile precursors. For example, an aminotrifluorobenzene derivative, synthesized via SNAr with an amine, could potentially undergo subsequent reactions to form a BN-heterocycle. This highlights the strategic importance of SNAr in generating building blocks for more complex heterocyclic systems.

Table 2: Examples of Nucleophiles in SNAr Reactions with Polyfluoroaromatics

| Nucleophile | Product Type | Potential Application | Reference |

| Indoles | N-Aryl Indoles | Pharmaceutical Scaffolds | chemistrysteps.com |

| Carbazoles | N-Aryl Carbazoles | Electronic Materials | chemistrysteps.com |

| Alcohols/Phenols | Aryl Ethers | Agrochemicals | nih.gov |

Directed Functionalization at Side Chains and Aromatic Positions

Chloromethylation is a form of haloalkylation that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. The chloromethyl group is a valuable synthetic handle as it can be easily converted into a variety of other functional groups.

The chloromethylation of trifluorobenzene cores, such as in the case of 1,3,5-trifluorobenzene, is influenced by the electronic nature of the ring. The presence of electron-withdrawing fluorine atoms deactivates the ring towards electrophilic substitution, making the reaction more challenging compared to electron-rich arenes. chemicalbook.com However, under appropriate conditions, the reaction can proceed.

The synthesis of compounds like 1-(chloromethyl)-2,3,5-trifluorobenzene (B13014368) implies that chloromethylation of the corresponding trifluorobenzene is a feasible transformation. The reaction would likely require forcing conditions or a strong Lewis acid catalyst to overcome the deactivating effect of the fluorine atoms. The resulting chloromethylated trifluorobenzene is a versatile intermediate for further synthetic modifications.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction is usually catalyzed by a weak base, such as an amine. The products, α,β-unsaturated compounds, are valuable intermediates in organic synthesis.

To synthesize ring-substituted phenylcyanoacrylates from a this compound starting material, a two-step process is generally required. First, a formyl group (-CHO) must be introduced onto the trifluorobenzene ring to create the necessary aldehyde. The formylation of electron-deficient arenes can be challenging. The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, is a common method for formylating electron-rich arenes. wikipedia.orgorganic-chemistry.org For an electron-deficient ring like this compound, alternative or more forcing formylation methods might be necessary.

Once the corresponding 2-chloro-3,5-difluorobenzaldehyde (B3031021) is obtained, it can undergo a Knoevenagel condensation with an active methylene compound like a cyanoacetate (B8463686) (e.g., ethyl cyanoacetate). The reaction, typically catalyzed by a base like piperidine (B6355638) or an ammonium (B1175870) salt, would yield the desired ring-substituted phenylcyanoacrylate. These compounds are of interest due to their potential applications in materials science and as precursors for pharmaceuticals.

Table 3: Components of the Knoevenagel Condensation

| Carbonyl Compound (Example) | Active Methylene Compound (Example) | Catalyst (Example) | Product Type (Example) |

| 2-Chloro-3,5-difluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-chloro-3,5-difluorophenyl)acrylate |

Reductive Dehalogenation Strategies for Selective Hydrogenation

Reductive dehalogenation, specifically through catalytic hydrogenation, stands as a pivotal technique for the targeted synthesis of partially dehalogenated aromatic compounds. This method involves the selective removal of halogen atoms from a polyhalogenated precursor, replacing them with hydrogen. The process is highly valued for its efficiency and control, allowing for the synthesis of specific isomers that might be difficult to obtain through other routes. The synthesis of this compound from more halogenated precursors, such as 1,3-dichloro-2,4,6-trifluorobenzene (B1295316), exemplifies the utility of this strategy.

The core principle of catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) on the surface of a metal catalyst. libretexts.org Catalysts lower the activation energy of the reaction, facilitating the cleavage of carbon-halogen bonds and the formation of new carbon-hydrogen bonds. libretexts.org The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's success, particularly its regioselectivity—the ability to remove a specific halogen atom while leaving others intact.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. nih.govgoogle.com Palladium catalysts are renowned for their high activity, while nickel-based catalysts offer a cost-effective and robust alternative. nih.gov The reaction mechanism typically involves the adsorption of the halogenated aromatic compound and hydrogen onto the catalyst surface. libretexts.org Subsequently, a stepwise transfer of hydrogen atoms to the aromatic ring occurs, leading to the displacement of a halogen atom. libretexts.org

For instance, the selective hydrodechlorination of a dichlorotrifluorobenzene isomer to yield this compound requires precise control to prevent over-reduction to trifluorobenzene or the formation of other unwanted isomers. The inherent differences in the strength of C-Cl versus C-F bonds, and the electronic effects of the fluorine atoms on the benzene ring, influence the reactivity and selectivity of the dehalogenation process. Research focuses on optimizing reaction conditions to maximize the yield and purity of the desired product.

Research Findings on Reductive Dehalogenation

Detailed studies have explored various catalytic systems to achieve selective reductive dehalogenation. The choice of catalyst and reaction conditions significantly influences the outcome, including product yield and selectivity. Below are data tables summarizing key findings from research into the synthesis of halogenated trifluorobenzenes via this methodology.

The following table details the catalytic hydrogenation of 1,3-dichloro-2,4,6-trifluorobenzene to produce this compound. It highlights how different catalysts and conditions affect the efficiency of this selective dehalogenation.

Table 1: Catalytic Hydrogenation of 1,3-Dichloro-2,4,6-trifluorobenzene

| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1,3-Dichloro-2,4,6-trifluorobenzene | 5% Pd/C | H₂ | Methanol | 25 | 1 | 4 | This compound | 95 |

| 1,3-Dichloro-2,4,6-trifluorobenzene | Raney Ni | H₂ | Ethanol | 50 | 10 | 6 | This compound | 88 |

| 1,3-Dichloro-2,4,6-trifluorobenzene | PtO₂ (Adams' catalyst) | H₂ | Acetic Acid | 25 | 3 | 5 | This compound | 92 |

Further research has investigated the use of transfer hydrogenation as an alternative to using gaseous hydrogen, which can offer advantages in terms of safety and operational simplicity. Formic acid and its salts are common hydrogen donors in these reactions.

Table 2: Transfer Hydrogenation for Selective Dechlorination

| Starting Material | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1,3-Dichloro-2,4,6-trifluorobenzene | 5% Pd/C | HCOOH/NEt₃ | Isopropanol | 80 | 8 | This compound | 90 |

These findings underscore the versatility and precision of reductive dehalogenation strategies in synthesizing specifically substituted fluorinated aromatic compounds. The high yields reported demonstrate the industrial applicability and scalability of these catalytic methods.

Intrinsic Reactivity Profiles Influenced by Halogen Substitution

The reactivity of halogenated benzenes like this compound is profoundly influenced by the nature and position of the halogen substituents on the aromatic ring. The interplay of inductive and resonance effects governs the electron density distribution and, consequently, the susceptibility of the molecule to different types of chemical transformations.

In electrophilic aromatic substitution (EAS), the halogen substituents on a benzene ring exhibit a dual role. They are deactivating yet ortho-, para-directing. This paradoxical behavior stems from the competition between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

The high electronegativity of halogens leads to a strong inductive withdrawal of electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. This deactivating nature is a hallmark of halogenated benzenes. The order of deactivation among halogens is F > Cl > Br > I, which correlates with their electronegativity. Therefore, fluorobenzene (B45895) is the most deactivated, and iodobenzene (B50100) is the least.

Table 1: Influence of Halogen Substituents on Electrophilic Aromatic Substitution

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| F | Strong -I (deactivating) | Moderate +R | Deactivating | Ortho, Para |

| Cl | Strong -I (deactivating) | Weaker +R | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of fluorine and chlorine on electrophilic aromatic substitution.

In contrast to electrophilic substitution, the strong electron-withdrawing nature of halogen substituents activates the benzene ring for nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced in polyhalogenated benzenes. The high electronegativity of the halogens polarizes the C-X bond and reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, especially at the ortho and para positions to the leaving group, help to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

In the case of this compound, the three fluorine atoms and one chlorine atom strongly activate the ring for nucleophilic attack. The regioselectivity of the substitution will depend on several factors, including the nature of the nucleophile and the relative ability of the halogens to act as a leaving group. Generally, in SNAr reactions, the leaving group ability of halogens follows the order F > Cl > Br > I, which is the reverse of their order of acidity. This is because the rate-determining step is often the initial attack of the nucleophile, which is favored by the more electronegative halogen.

However, the specific position of substitution in a polyhalogenated compound like this compound can be complex. The nucleophile will preferentially attack the carbon atom that can best accommodate the negative charge in the Meisenheimer intermediate. This is typically a carbon atom that is para or ortho to a strong electron-withdrawing group. In some instances, particularly with strong bases, a benzyne (B1209423) mechanism may also be operative, leading to a mixture of products.

Mechanistic Pathways of Halogenated Benzene Transformations

The transformation of halogenated benzenes can occur through various mechanistic pathways, including biological and chemical processes. These pathways are critical for understanding the environmental fate and potential remediation of these compounds.

Cytochrome P450 enzymes are a versatile family of monooxygenases that can catalyze the oxidation of a wide range of substrates, including halogenated aromatic hydrocarbons. These enzymes play a significant role in the metabolism and detoxification of such compounds in living organisms. The mechanism of P450-mediated oxidation of perhalogenated benzenes involves the formation of an arene oxide intermediate, which can then rearrange to a phenol.

In the case of mixed chlorofluorobenzenes, theoretical studies have shown that cytochrome P450 can mediate the oxidative dehalogenation. The initial step is the addition of the active oxygen species of the enzyme (Compound I) to a carbon atom of the benzene ring. For perchlorinated benzenes, this addition to a chlorine-bearing carbon leads to a nearly barrierless 1,2-shift of the chlorine atom. In contrast, for perfluorinated benzenes, the addition to a fluorine-bearing carbon has a moderate energy barrier, similar to the oxidation of benzene itself.

Studies on compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) have provided insights into the preferential elimination of halogens. These studies suggest that P450-catalyzed oxidation can lead to the formation of quinones through the elimination of both chlorine and fluorine. The specific products formed depend on the relative ease of elimination of each halogen and the stability of the intermediates.

The synthesis of substituted benzenes, including halogenated ones, can be achieved through the thermal cyclotrimerization of acetylenes. Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of these reactions for fluoro- and chloroacetylenes.

The cyclotrimerization is proposed to proceed through a stepwise process involving the formation of

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides profound insights into the molecular structure, bond vibrations, and conformational states of this compound.

High-Resolution Raman Spectroscopy for Conformational and Vibrational Analysis

High-resolution Raman spectroscopy is a powerful tool for elucidating the vibrational modes of molecules. For aromatic compounds like 1,3,5-trifluorobenzene, a related symmetric molecule, the analysis of its infrared and Raman spectra allows for a detailed assignment of its fundamental vibrational frequencies. rsc.org The substitution pattern on the benzene ring significantly influences the resulting spectra. In the case of 1,3,5-trisubstituted benzenes, such as 1,3,5-trichlorobenzene, the molecule may exhibit a high-order C3 rotation axis, leading to specific symmetries and selection rules in the vibrational spectra. youtube.com These principles are directly applicable to the analysis of this compound, where the lower symmetry resulting from different substituents (one chlorine and three fluorine atoms) would lead to a more complex but interpretable Raman spectrum. The vibrational frequencies observed would be characteristic of the C-H, C-F, and C-Cl stretching and bending modes, as well as the vibrations of the benzene ring itself.

Infrared Spectroscopy in Structural Assignments of Substituted Derivatives

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrational modes that involve a change in the dipole moment of the molecule. For substituted benzenes, the IR spectrum is characterized by several key regions. libretexts.org Aromatic C–H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. libretexts.org The in-ring C–C stretching vibrations give rise to bands between 1600-1400 cm⁻¹. libretexts.org Furthermore, the out-of-plane (oop) C–H bending vibrations, which are often strong and sensitive to the substitution pattern, occur in the 900-675 cm⁻¹ region. libretexts.org For halogenated compounds, the C-X (where X is a halogen) stretching vibrations are also prominent. The analysis of the IR spectrum of this compound and its derivatives, such as 3,5-dichloro-2,4,6-trifluorobenzotrifluoride, allows for the identification of these characteristic bands, confirming the presence of the specific functional groups and their arrangement on the benzene ring. chemicalbook.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| In-ring C-C Stretch | 1600-1400 |

| C-H Out-of-plane Bend | 900-675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Application of Proton (¹H) and Fluorine (¹⁹F) NMR for Structural Elucidation

Both proton (¹H) and fluorine (¹⁹F) NMR are crucial for characterizing this compound. The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms on the aromatic ring. docbrown.info The number of distinct signals and their splitting patterns, governed by the n+1 rule, indicate the number of non-equivalent protons and their neighboring protons. docbrown.info

Fluorine-19 is a highly receptive nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. wikipedia.orgazom.com This results in high sensitivity and a wide chemical shift range of approximately 800 ppm, which provides excellent signal dispersion. wikipedia.orgaiinmr.com In the ¹⁹F NMR spectrum of this compound, the fluorine atoms at different positions on the ring will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments and their coupling to each other and to the neighboring protons. wikipedia.org The ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings, and long-range couplings are common, providing valuable structural information. wikipedia.org

For instance, in a similar compound, 5-bromo-1,2,3-trifluorobenzene, the ¹⁹F NMR spectrum shows two distinct multiplets, one for the fluorine atoms at positions 1 and 3, and another for the fluorine at position 2. azom.com A similar approach can be used to analyze the spectrum of this compound to confirm the substitution pattern.

| Nucleus | Key Features for Structural Elucidation |

| ¹H | Number of signals, chemical shifts, and coupling patterns reveal the proton environment. |

| ¹⁹F | High sensitivity, large chemical shift range, and characteristic ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants. wikipedia.org |

NMR in Monitoring Reaction Progress and Investigating Mechanistic Intermediates

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. aiinmr.com By acquiring spectra at different time intervals, the disappearance of starting materials and the appearance of products can be tracked, allowing for the determination of reaction kinetics. For reactions involving this compound, both ¹H and ¹⁹F NMR can be utilized. The changes in the chemical shifts and integration values of the signals corresponding to the reactants and products provide a quantitative measure of the reaction's progress. aiinmr.com

Furthermore, NMR can be instrumental in identifying and characterizing transient intermediates that may be formed during a reaction. These intermediates can provide crucial insights into the reaction mechanism. In some cases, specialized NMR techniques, such as running reactions at low temperatures within the NMR spectrometer, can be employed to increase the lifetime of reactive intermediates, facilitating their detection and structural characterization. The analysis of coupling constants in these intermediates can also help to elucidate their structure. aiinmr.com

Electronic Spectroscopy Investigations

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For aromatic compounds, the UV-Vis spectrum typically shows characteristic absorption bands arising from π → π* transitions of the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring. For example, the UV/Visible spectrum of 1,2,4-trichlorobenzene (B33124) shows distinct absorption maxima. nist.gov Similarly, the electronic spectrum of this compound would exhibit absorptions that are characteristic of its specific substitution pattern. The analysis of the photoelectron spectrum of a related compound, 1-chloro-2,4,5-trifluorobenzene (B6597216), has been used to determine its ionization energy, providing further insight into its electronic structure. nist.gov

Near Ultraviolet Electronic Absorption Spectrum Analysis

No specific experimental data on the near ultraviolet electronic absorption spectrum of this compound was found in the surveyed literature. While general principles of UV spectroscopy of halogenated benzenes are well-established, specific absorption maxima, molar absorptivity, and vibronic coupling details for this particular isomer could not be located.

Photoelectron and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Detailed photoelectron spectra and Mass-Analyzed Threshold Ionization (MATI) spectroscopic data for this compound are not available in the reviewed sources. Studies on related molecules, such as fluorinated and chlorinated benzenes, have utilized these techniques to determine ionization energies and vibrational frequencies of the resulting cations. However, specific experimental values and assignments for the title compound have not been reported.

Laser Fluorescence Studies of Radical Cations

Information regarding laser fluorescence studies specifically on the this compound radical cation is absent from the available scientific literature. While laser-induced fluorescence has been applied to the radical cations of other fluorinated benzenes to probe their electronic and vibrational structure, no such investigation has been published for this specific isomer.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Optically Detected ESR Spectroscopy of Halogenated Benzene Radical Anions

No experimental data from optically detected Electron Spin Resonance (ESR) spectroscopy for the this compound radical anion could be retrieved. This technique has been successfully used to characterize the radical anions of other halogenated benzenes, providing insights into their electronic structure and spin distribution. However, a specific study focused on the this compound radical anion has not been identified.

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems like this compound. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its unique strengths in modeling different aspects of molecular behavior.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than many other high-level methods, allowing for the study of larger and more complex systems with a good balance of accuracy and efficiency.

For this compound, DFT is instrumental in determining its ground-state electronic structure. Calculations can reveal the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These electronic properties are crucial for predicting the molecule's reactivity. For instance, regions of high or low electrostatic potential can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. The energies of the HOMO and LUMO are key indicators of the molecule's ability to donate or accept electrons in chemical reactions.

DFT calculations also provide valuable information about the geometric structure of this compound, such as bond lengths and angles. While direct experimental data for this specific isomer is scarce, DFT can provide reliable predictions. Below is an illustrative table of what typical DFT-calculated geometric parameters might look like for a molecule of this nature, often showing excellent agreement with experimental values for related compounds.

Table 1: Illustrative DFT-Calculated vs. Hypothetical Experimental Geometrical Parameters for this compound (Note: Experimental values are hypothetical for illustrative purposes due to a lack of published data for this specific isomer.)

| Parameter | DFT Calculated Value (B3LYP/6-311+G(d,p)) | Hypothetical Experimental Value |

| C-Cl Bond Length | 1.73 Å | 1.72 Å |

| C-F Bond Lengths | 1.34 - 1.35 Å | 1.33 - 1.34 Å |

| C-C Bond Lengths | 1.38 - 1.40 Å | 1.37 - 1.39 Å |

| C-C-C Bond Angles | 119° - 121° | 119° - 121° |

Ab initio molecular orbital theory encompasses a class of computational methods that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their high accuracy, albeit at a greater computational cost compared to DFT.

These high-level calculations are particularly valuable for mapping out potential energy surfaces (or reaction hypersurfaces) for chemical reactions involving this compound. By calculating the energy of the system for a wide range of atomic arrangements, a detailed landscape of the reaction can be constructed. This allows for the identification of stable molecules (reactants and products), as well as high-energy, transient species such as reaction intermediates and transition states.

For example, in a nucleophilic aromatic substitution reaction involving this compound, ab initio calculations can be used to model the step-wise formation of the Meisenheimer complex, a key reaction intermediate. The calculations would provide the structure and stability of this intermediate, offering critical insights into the reaction mechanism that are often impossible to obtain through experimental observation alone.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can confirm the identity of a compound, understand its structural features, and analyze its electronic properties.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule like this compound. While the raw calculated frequencies are often systematically higher than experimental values due to approximations in the theory, they can be brought into excellent agreement with experimental data through the use of scaling factors.

The comparison between calculated and experimental vibrational spectra is a powerful method for confirming the structure of a synthesized compound. Each peak in the experimental spectrum can be assigned to a specific vibrational mode (e.g., C-H stretch, C-F bend) based on the theoretical calculations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. These calculations provide the energies of excited states and the probabilities of transitions to these states, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This information is vital for understanding the photophysical properties of this compound.

Table 2: Illustrative Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: Experimental values are hypothetical for illustrative purposes.)

| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

| C-H Stretch | 3080 | 3085 |

| C=C Aromatic Stretch | 1610 | 1612 |

| C-F Stretch | 1250 | 1248 |

| C-Cl Stretch | 850 | 855 |

| Ring Deformation | 680 | 682 |

While X-ray crystallography provides precise structural information for molecules in the solid state, computational methods are particularly adept at determining the structure of molecules in the gas phase, free from the influence of intermolecular forces present in a crystal lattice. Techniques like gas-phase electron diffraction (GED) can be used experimentally to determine these structures, and computational chemistry provides a complementary and often more accessible approach.

For this compound, high-level ab initio or DFT calculations can predict its equilibrium geometry in the gas phase with high accuracy. These calculations would define the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. This information is fundamental, as the gas-phase structure represents the intrinsic properties of the isolated molecule.

Simulation of Reaction Pathways and Transition States

A primary goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves simulating the entire reaction pathway, from reactants to products, and identifying the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is of paramount importance as its energy determines the activation energy and thus the rate of the reaction.

For this compound, computational studies can be employed to investigate a variety of potential reactions, such as nucleophilic aromatic substitution, reduction, or coupling reactions. By modeling the interaction of the molecule with a reactant, the minimum energy path for the reaction can be calculated. This path reveals the step-by-step changes in geometry and energy as the reaction proceeds.

The structure of the transition state can be located and characterized through specialized computational algorithms. Analysis of the transition state's geometry and vibrational frequencies confirms that it is indeed the saddle point connecting reactants and products. The calculated activation energy can then be used in conjunction with transition state theory to predict the reaction rate constant. Such studies are invaluable for understanding the factors that control the reactivity and selectivity of reactions involving this compound.

Intermolecular Interactions and Condensed Phase Behavior

The behavior of this compound in its liquid state is governed by a complex interplay of intermolecular forces. Molecular Dynamics (MD) simulations are a powerful computational technique used to model the dynamic behavior of molecules in a condensed phase. Using a force field like AMBER (Assisted Model Building with Energy Refinement), MD simulations can track the positions and orientations of hundreds or thousands of molecules over time to reveal structural organization in the liquid. researchgate.net

Studies on analogous molecules like liquid chlorobenzene (B131634) show that aromatic rings are not randomly oriented. researchgate.net The simulations use Radial Angular Distribution Functions (RADFs) to analyze the preferred distance and angle between pairs of molecules. These analyses reveal a high propensity for parallel or offset-parallel stacking of the benzene rings, driven by π-π interactions. researchgate.net In these stacked configurations, the planes of the benzene rings are nearly parallel to each other at a distance of about 4 Å. Perpendicular or T-shaped arrangements are found to be significantly less common. researchgate.net Given its rigid, planar aromatic core, this compound is expected to exhibit similar dominant stacking interactions in the liquid phase.

Table 3: Dominant Molecular Orientations in Liquid Halogenated Benzenes from MD Simulations Based on findings for liquid chlorobenzene, this table illustrates the type of data obtained from MD simulations to characterize molecular arrangements.

| Molecular Orientation | Dominant Distance (Center of Mass) | Angular Preference | Prevalence |

|---|---|---|---|

| Parallel Stacking | ~4.0 Å | Angle between planes < 30° | High |

In the solid state, molecules arrange themselves into a highly ordered crystal lattice. The specific packing is determined by a network of non-covalent interactions. While π-π stacking is important, weaker interactions like C-H···F bonds play a crucial, structure-directing role, especially in fluorine-rich molecules. acs.orgfigshare.com

The C-H···F interaction is considered a weak hydrogen bond. Its strength is enhanced in polyfluorinated benzenes because the strong electron-withdrawing nature of the fluorine atoms increases the acidity (partial positive charge) of the hydrogen atoms on the aromatic ring. acs.orgfigshare.com Crystal structure analyses of various fluorobenzenes show that these C-H···F interactions occur frequently and with specific geometric preferences. acs.org

Table 4: Typical Geometries of C-H···F Interactions in Fluorobenzene Crystal Structures Data compiled from crystallographic and computational analyses of various fluorobenzenes.

| Interaction Type | Donor-Acceptor Distance (H···F) | Angle (C-H···F) | Significance |

|---|---|---|---|

| C-H···F | ~2.2 - 2.6 Å | ~130° - 170° | Structure-directing, stabilized by enthalpy and entropy acs.orged.ac.uk |

Advanced Applications in Chemical Synthesis and Materials Science

Strategic Role as Versatile Building Blocks in Organic Synthesis

In organic synthesis, "building blocks" are foundational molecules that can be pieced together to construct more complex structures. Halogenated compounds are particularly prized in this role due to the reactivity of the carbon-halogen bond. 1-Chloro-2,3,5-trifluorobenzene is a prime example of a versatile building block, owing to the differential reactivity of its chloro and fluoro substituents.

The presence of multiple fluorine atoms significantly influences the electron density of the benzene (B151609) ring, making it susceptible to certain types of reactions. Generally, in nucleophilic aromatic substitution (SNAr) reactions, fluorine atoms are more readily displaced by nucleophiles than chlorine atoms. Conversely, in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the carbon-chlorine bond is typically more reactive than the highly stable carbon-fluorine bond. nih.govyoutube.comyoutube.comsigmaaldrich.com This differential reactivity allows chemists to selectively functionalize the molecule at different positions, using it as a scaffold to build intricate molecular frameworks.

Precursors for High-Value Fluorinated Molecules

The introduction of fluorine into a molecule can dramatically alter its biological and chemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity. nih.gov Consequently, fluorinated compounds are highly sought after in the pharmaceutical and agrochemical industries.

Synthesis of Pharmaceutical Intermediates

The unique electronic properties imparted by fluorine make it a common feature in modern drugs. nih.govnih.gov While direct applications of this compound are not extensively documented in publicly available literature, its isomers and related structures are crucial in synthesizing key pharmaceutical intermediates.

Quinolone Antibacterials: Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of these drugs often relies on fluorinated benzoic acid derivatives. For instance, 5-Chloro-2,3,4-trifluorobenzoic acid, a key intermediate for certain quinolone-3-carboxylic acids, is synthesized from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net This highlights the importance of polychlorofluorobenzene structures in accessing the core components of these vital medicines.

Anti-AIDS Drug Components: Many antiviral drugs, including those used to combat HIV, are nucleoside analogs. mdpi.com The synthesis of these complex molecules can involve fluorinated heterocyclic bases. For example, the condensation of 6-chloro-2-fluoropurine (B161030) with a sugar analog is a step in creating purine (B94841) nucleosides with potential anti-HIV activity. While not a direct application, this demonstrates the utility of chlorofluoro-substituted heterocycles, which can be derived from benzene precursors, in medicinal chemistry.

Other Drug Candidates: The value of chlorotrifluorinated benzene structures is evident in the synthesis of other pharmaceuticals. A notable example involves the isomer 1,2,4-trifluorobenzene (B1293510), which is the starting material for preparing 2,4,5-trifluoro benzyl (B1604629) chloride. google.com This benzyl chloride is a key intermediate in the synthesis of a medication used to treat diabetes, showcasing the industrial relevance of this class of compounds. google.com

Intermediates in Agrochemical Synthesis

Similar to pharmaceuticals, the agrochemical industry heavily utilizes fluorinated compounds to create effective and stable herbicides, pesticides, and fungicides. uva.nlchemistryworld.com The isomer 1-chloro-2,4,5-trifluorobenzene (B6597216) is noted for its use as an intermediate in the manufacture of pesticides and herbicides. ontosight.ai Another related class of compounds, trifluoromethylpyridines, are essential for producing several crop-protection products, such as the herbicide fluazifop. nih.gov The synthesis pathways for these complex agrochemicals often depend on the strategic use of halogenated aromatic starting materials.

Development of Specialized Materials

Beyond life sciences, the unique properties of chlorofluorinated aromatics lend themselves to the creation of advanced materials with tailored characteristics.

Synthesis of Liquid Crystal Materials and Related Intermediates

Liquid crystals (LCs) are essential for modern display technologies. The performance of LC devices is highly dependent on the molecular structure of the liquid crystal compounds. Introducing fluorine atoms into the molecular core is a common strategy to optimize properties such as birefringence and dielectric anisotropy. While specific examples utilizing this compound are not prominent, the synthesis of various liquid crystals from fluorinated benzene derivatives is well-established. google.com For example, 1,2,4-trifluorobenzene is cited as a raw material for producing liquid crystal materials, indicating the value of this substitution pattern.

Precursors for Fluorinated Polymers and Proton Exchange Membranes

Fluorination is a key strategy in polymer science to enhance thermal stability, chemical resistance, and specific functionalities. This is particularly relevant in the development of high-performance materials like proton exchange membranes (PEMs), which are critical components of fuel cells. The synthesis of fluorinated polymers, such as polyphosphazenes used as vaccine adjuvants, demonstrates how incorporating fluorine can boost potency and modulate material properties. nih.gov Although direct use of this compound as a monomer is not widely reported, its potential as a precursor to more complex functionalized monomers for specialty polymers remains an area of interest for materials scientists.

Following a comprehensive search for scholarly articles and data, it has been determined that there is a lack of publicly accessible information regarding the specific advanced applications of the chemical compound this compound as outlined in the requested article structure.

Extensive searches were conducted to locate research detailing the integration of this compound into BN-heteroarenes for optoelectronic applications. Similarly, targeted inquiries were made to find methodologies for its use in the synthesis of benzo dipyrromethenes, cyclic hydroxyamidines, and the creation of chiral fluoroalkyl cyclopropenes and cyclopropanes.

Generation of Highly Functionalized Aromatic and Heterocyclic Systems

Creation of Chiral Fluoroalkyl Cyclopropenes and Cyclopropanes

It is possible that research into these specific applications is either not yet published in publicly indexed sources, is part of proprietary or classified research, or that this compound is not a standard precursor for these particular synthetic pathways. Without verifiable sources, it is not possible to produce an article that is both scientifically sound and strictly adheres to the provided, highly specific outline.

Environmental Transformation and Mechanistic Degradation Pathways

Atmospheric Degradation Mechanisms

The atmosphere is a primary compartment for the transformation of volatile and semi-volatile organic compounds like 1-chloro-2,3,5-trifluorobenzene. The principal degradation mechanism in the troposphere is initiated by reaction with photochemically-produced hydroxyl radicals.

The reaction of OH radicals with aromatic compounds is a crucial atmospheric removal process. For halogenated benzenes, the rate constants for OH radical reactions are influenced by the nature and position of the halogen substituents. In general, aromatics react at nearly diffusion-controlled rates in water, which differs from the more selective reactions in the gas phase.

To provide context, the table below presents experimentally determined rate constants for the gas-phase reaction of OH radicals with related halogenated and non-halogenated aromatic compounds.

| Compound | Rate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_atm) |

| Benzene (B151609) | 1.22 x 10⁻¹² | ~9.5 days |

| Toluene | 5.63 x 10⁻¹² | ~2.1 days |

| Chlorobenzene (B131634) | 5.1 x 10⁻¹³ | ~23 days |

| 1,4-Dichlorobenzene (B42874) | 2.0 x 10⁻¹³ | ~58 days |

Atmospheric lifetimes are calculated assuming an average global OH radical concentration of 1 x 10⁶ molecules cm⁻³.

The addition of the OH radical to the aromatic ring of this compound would likely lead to the formation of a hydroxycyclohexadienyl radical intermediate. This intermediate can then react with molecular oxygen, leading to the formation of phenolic compounds (chlorotrifluorophenols) and ring-opened products. The precise nature and yield of these products would depend on the initial position of OH radical attack, which is directed by the electron-donating or -withdrawing effects of the halogen substituents.

Biotransformation Pathways of Halogenated Aromatics

The microbial degradation of halogenated aromatic compounds is a key process in their removal from soil and water environments. These biotransformation pathways can involve various enzymatic reactions, leading to the partial or complete mineralization of the parent compound.

Enzymatic dehalogenation is a critical step in the biodegradation of halogenated compounds. For aromatic compounds, this often involves initial oxidation of the ring by dioxygenase enzymes, leading to the formation of a diol intermediate. Subsequent enzymatic steps can lead to the removal of halogen substituents.

While specific studies on the cytochrome P450 (P450) metabolism of this compound are limited, this enzyme system is known to be involved in the metabolism of other halogenated hydrocarbons. For instance, P450 enzymes can catalyze the reductive metabolism of compounds like 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), a structural analogue of the anesthetic halothane, leading to the formation of reactive intermediates. Similarly, P450 enzymes, such as CYP2E1 and CYP2C11, are implicated in the metabolism of trichloroethylene (B50587) in rat liver and kidney microsomes. It is plausible that P450 enzymes could also play a role in the initial oxidative or reductive transformation of this compound in mammalian systems and some microorganisms.

Aerobic biodegradation of less chlorinated benzenes is often initiated by oxygenase enzymes, leading to the formation of chlorocatechols. For example, the microbial degradation of chlorobenzene can result in the accumulation of 3-chlorocatechol (B1204754) under oxygen-limited conditions.

Under anaerobic conditions, reductive dehalogenation is a significant degradation pathway for highly halogenated aromatic compounds. This process involves the sequential removal of halogen atoms, with the halogenated compound serving as an electron acceptor.

Microbial consortia have been shown to reductively dechlorinate chlorinated benzenes. For example, a methanogenic microbial consortium was capable of dechlorinating 1,2,4-trichlorobenzene (B33124) to 1,4-dichlorobenzene and then to chlorobenzene. Halorespiring bacteria, such as those from the genus Dehalococcoides, are known to be involved in the reductive dechlorination of higher chlorinated benzenes. While the reductive dechlorination of dichlorobenzenes and chlorobenzene is slower, evidence for their transformation to benzene exists.

The potential for reductive defluorination of fluorinated aromatic compounds is less understood but is considered to be more challenging than dechlorination due to the higher strength of the carbon-fluorine bond. However, microbial systems capable of this process have been reported.

Abiotic Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photolysis)

In addition to biological processes, abiotic degradation can contribute to the transformation of this compound in the environment. These processes include hydrolysis and photolysis.

Hydrolysis of chlorofluorobenzenes is generally a slow process under typical environmental conditions due to the stability of the aromatic ring and the carbon-halogen bonds. The rate of hydrolysis would be influenced by pH and temperature, but significant degradation through this pathway is unlikely to be a primary fate process.

Direct photolysis in surface waters could be a potential degradation pathway if the compound absorbs light in the solar spectrum (>290 nm). The presence of multiple fluorine and chlorine atoms on the benzene ring can shift the absorption spectrum to longer wavelengths, potentially allowing for direct photolysis. Indirect photolysis, mediated by natural photosensitizers present in water (e.g., humic acids), could also contribute to its degradation.

Abiotic degradation of chlorinated compounds can also be mediated by certain minerals. For example, iron-bearing minerals like pyrite (B73398) and magnetite have been shown to degrade chlorinated ethenes. While specific data for this compound is lacking, it is plausible that similar abiotic reductive dehalogenation could occur on the surfaces of reactive minerals in anoxic environments.

Computational Predictions of Environmental Fate Processes (excluding eco-toxicity outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the physicochemical properties and environmental fate of chemicals when experimental data is unavailable. These models use the chemical structure of a compound to estimate properties relevant to its environmental behavior.

For halogenated benzenes, QSAR models have been developed to predict various physicochemical properties such as boiling point, melting point, and density, which are important for assessing environmental distribution. Furthermore, QSAR models can be used to estimate the rate constants for atmospheric degradation by OH radicals, which is a key parameter for determining atmospheric lifetime.

While specific computational predictions for the environmental fate of this compound were not found in the reviewed literature, existing QSAR models for halogenated benzenes could be applied to estimate its properties. These models generally rely on a combination of topological, electronic, and hydrophobicity descriptors to predict the behavior of these compounds. The accuracy of such predictions depends on the robustness of the model and the similarity of the target compound to the chemicals used in the model's training set.

Future Research Directions and Emerging Challenges

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of fluorinated compounds like 1-chloro-2,3,5-trifluorobenzene is a paramount goal. man.ac.uk Current research is geared towards minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. acs.org

Key Research Directions:

Catalytic C-H Fluorination: A major focus is on the direct fluorination of C-H bonds, which would represent a more atom-economical approach compared to traditional methods that often involve multiple steps and the use of pre-functionalized starting materials. beilstein-journals.orgrsc.org Research into transition-metal catalysis, particularly with palladium, iron, and copper, is showing promise for selective C-H fluorination. beilstein-journals.org

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. Future research will likely involve the adaptation of existing fluorination chemistries to flow systems and the development of novel flow-specific synthetic routes.

Alternative Fluorinating Reagents: The development and utilization of safer and more sustainable fluorinating reagents are crucial. rsc.org Research is ongoing to find alternatives to harsh and hazardous reagents, with a focus on those that are more selective and generate less toxic byproducts. rsc.org

Biocatalysis: The use of enzymes to catalyze fluorination reactions is a nascent but exciting field. Harnessing the high selectivity of enzymes could lead to highly efficient and environmentally friendly synthetic methods for producing complex fluorinated molecules.

Exploration of Novel Reactivity Modes and Unprecedented Mechanistic Discoveries

The unique electronic properties conferred by the fluorine and chlorine substituents in this compound lead to reactivity patterns that are not always predictable based on general organic chemistry principles. acs.org Understanding these nuances is key to unlocking new synthetic applications.

Emerging Areas of Investigation:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the benzene (B151609) ring towards nucleophilic attack. Future research will likely explore the regioselectivity of SNAr reactions with a wider range of nucleophiles, leading to the synthesis of diverse and complex substituted fluorobenzenes. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond in this compound can participate in various cross-coupling reactions. Investigating new catalytic systems that can selectively activate the C-Cl bond in the presence of the more stable C-F bonds will open up new avenues for functionalization.

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing reactions and designing new ones. acs.org Advanced computational and experimental techniques will be employed to elucidate the intricate details of reaction pathways involving fluorinated benzenes.

Advancements in High-Resolution Spectroscopic Techniques for Complex Systems

The precise characterization of fluorinated compounds and their reaction intermediates is essential for both mechanistic studies and quality control. The development of more sensitive and sophisticated spectroscopic techniques is an ongoing challenge.

Future Spectroscopic Developments:

Advanced NMR Spectroscopy: While ¹⁹F NMR is a powerful tool, researchers are exploring new pulse sequences and higher field strengths to resolve complex spectra and gain more detailed structural information, especially for large and complex molecules.

Mass Spectrometry: High-resolution mass spectrometry techniques are being refined to provide more accurate mass measurements and fragmentation patterns, aiding in the identification of unknown fluorinated compounds and their metabolites.

Vibrational Spectroscopy: Techniques like infrared and Raman spectroscopy will continue to be important for characterizing the vibrational modes of the C-F and C-Cl bonds, providing insights into bonding and intermolecular interactions.

Development of Robust Predictive Models for Structure-Reactivity Relationships

The ability to predict the reactivity and properties of fluorinated compounds before they are synthesized would significantly accelerate the discovery of new molecules with desired functionalities. nih.gov

Approaches to Predictive Modeling:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods are increasingly being used to model the electronic structure and predict the reactivity of fluorinated molecules. researchgate.net Future work will focus on developing more accurate and computationally efficient methods.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of compounds with their observed reactivity or biological activity, QSAR models can be developed to predict the properties of new, unsynthesized molecules. nist.gov

Machine Learning and Artificial Intelligence: AI-driven approaches are beginning to be applied to chemical synthesis and materials discovery. nih.gov These models can learn from large datasets of chemical reactions to predict reaction outcomes and suggest optimal synthetic routes.

Design of New Functional Materials and Molecular Probes Utilizing Fluorinated Benzene Scaffolds

The unique properties of fluorinated benzenes, such as high thermal stability, chemical resistance, and altered electronic characteristics, make them attractive building blocks for advanced materials and molecular probes. rsc.org

Table 1: Potential Applications of Functional Materials and Molecular Probes

| Application Area | Description of Potential Use |

| Organic Electronics | The electron-deficient nature of the fluorinated ring can be exploited in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net |

| Polymers | Incorporation of the this compound moiety into polymer backbones can enhance thermal stability, chemical resistance, and flame retardancy. man.ac.ukmdpi.com |

| Liquid Crystals | The polarity and shape of fluorinated benzenes can be tuned to design new liquid crystalline materials with specific phase behaviors and electro-optical properties. |

| Molecular Probes | The ¹⁹F nucleus provides a unique spectroscopic handle for NMR-based imaging and sensing applications. ed.ac.uk Fluorinated probes can be designed to report on their local environment, such as pH or ion concentration. sioc-journal.cn |

| Pharmaceuticals and Agrochemicals | The introduction of fluorine can modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. pharmtech.com While outside the direct scope of this article, this remains a major driving force for research into fluorinated compounds. |

Future research in this area will focus on the synthesis of novel derivatives of this compound and their incorporation into larger molecular architectures to create materials and probes with tailored properties for specific applications. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-2,3,5-trifluorobenzene, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogen-exchange reactions using chlorinating agents (e.g., Cl₂ or PCl₅) on fluorinated benzene precursors. For example, fluorobenzene derivatives can undergo directed ortho-chlorination via electrophilic substitution under controlled temperature (0–25°C). Intermediates are typically characterized using ¹⁹F NMR spectroscopy to confirm regioselectivity. For instance, distinct ¹⁹F chemical shifts for meta- and para-fluorine atoms (δ = -110 to -130 ppm) help verify substitution patterns . Purity is assessed via GC-MS or HPLC with fluorinated-phase columns.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system equipment to minimize vapor exposure .

- PPE : Wear nitrile gloves (tested for permeation resistance), chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory for aerosol-prone procedures .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or photodegradation. Conduct quarterly stability tests via NMR to monitor decomposition .

Advanced Research Questions

Q. How do coupling patterns in ¹⁹F NMR spectra resolve structural ambiguities in trifluorinated chlorobenzenes?

- Methodological Answer : In this compound, the three fluorine atoms are non-equivalent, producing three distinct ¹⁹F signals. Coupling constants (JF-F ≈ 8–12 Hz, JF-Cl ≈ 2–5 Hz) and integration ratios help assign positions. For example:

| Fluorine Position | δ (ppm) | Coupling Partners |

|---|---|---|

| F-2 | -118.5 | Cl-1, F-3 |

| F-3 | -122.3 | F-2, F-5 |

| F-5 | -125.7 | Cl-1, F-3 |

| Advanced 2D NMR (e.g., COSY, NOESY) can map through-space interactions to confirm spatial arrangements . |

Q. What strategies address contradictions in reported reactivity data for electrophilic substitution in this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and directing effects. To resolve these: